KAN0438241
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Overview
Description
KAN0438241 is a potent and selective inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is often upregulated in cancer cells. This compound has shown significant potential in cancer research due to its ability to inhibit PFKFB3, thereby disrupting the glycolytic pathway and reducing cancer cell viability .
Preparation Methods
The synthesis of KAN0438241 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, esterification, and sulfonation. The final product is obtained through purification processes like recrystallization or chromatography. Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
KAN0438241 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
KAN0438241 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the role of PFKFB3 in glycolysis and other metabolic pathways.
Biology: It helps in understanding the metabolic reprogramming in cancer cells and other diseases.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit glycolysis and reduce cancer cell viability.
Industry: It can be used in the development of new drugs and therapeutic strategies targeting metabolic pathways
Mechanism of Action
KAN0438241 exerts its effects by selectively inhibiting the enzyme PFKFB3. This enzyme is responsible for the synthesis of fructose-2,6-bisphosphate, a key regulator of glycolysis. By inhibiting PFKFB3, this compound reduces the levels of fructose-2,6-bisphosphate, thereby disrupting the glycolytic pathway. This leads to a decrease in the energy production and viability of cancer cells. The molecular targets and pathways involved include the glycolytic enzymes and the downstream signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
KAN0438241 is unique due to its high selectivity and potency as a PFKFB3 inhibitor. Similar compounds include:
3PO: Another PFKFB3 inhibitor, but with lower selectivity and potency.
PFK158: A derivative of 3PO with improved selectivity and potency.
KAN0438757: An esterified derivative of this compound with increased cellular permeability and efficacy
This compound stands out due to its ability to selectively inhibit PFKFB3 without significantly affecting other isoforms of the enzyme, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
4-[[3-(5-fluoro-2-hydroxyphenyl)phenyl]sulfonylamino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO6S/c20-12-4-7-17(22)16(9-12)11-2-1-3-14(8-11)28(26,27)21-13-5-6-15(19(24)25)18(23)10-13/h1-10,21-23H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVUKRHRMBDQTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)C3=C(C=CC(=C3)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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